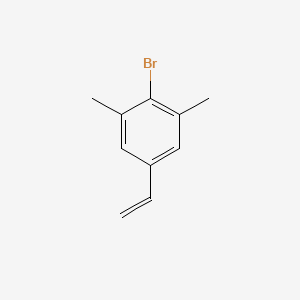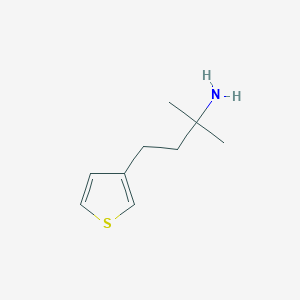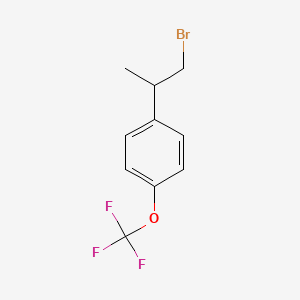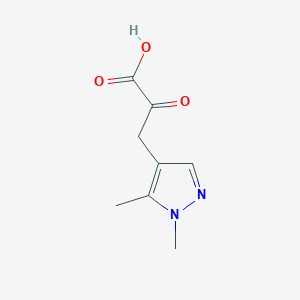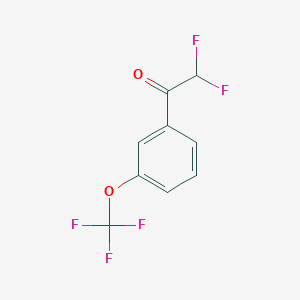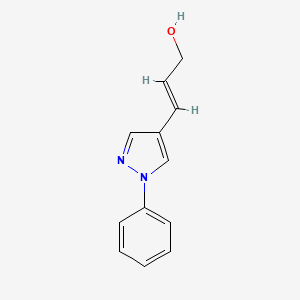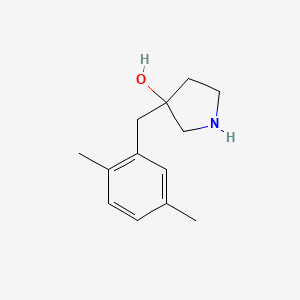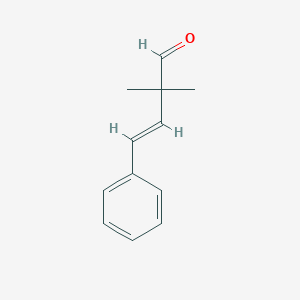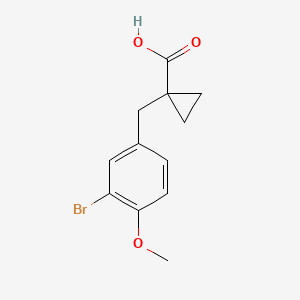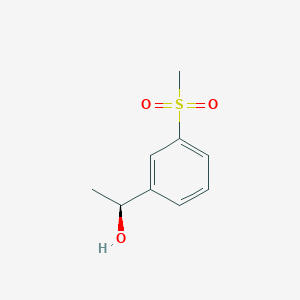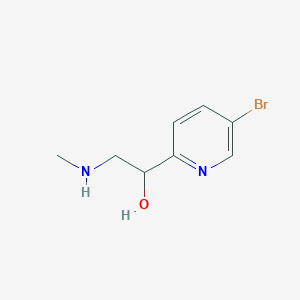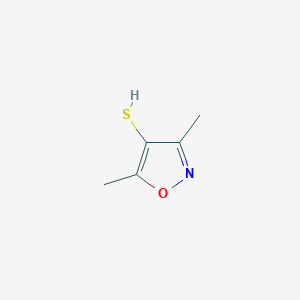![molecular formula C9H13ClN2O B13603652 2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)
2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one is an organic compound that features a pyrazole ring substituted with a 2-methylpropyl group and a chloroethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control can further optimize the process.
化学反应分析
Types of Reactions
2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic substitution: Formation of substituted pyrazoles.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
科学研究应用
2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.
作用机制
The mechanism of action of 2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of receptor function. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity.
相似化合物的比较
Similar Compounds
- 2-chloro-1-(1-chlorocyclopropyl)ethanone
- 2-chloro-1-(p-tolyl)ethan-1-one
Uniqueness
2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with diverse biological activities. The 2-methylpropyl group further enhances its lipophilicity, potentially improving its pharmacokinetic properties.
属性
分子式 |
C9H13ClN2O |
|---|---|
分子量 |
200.66 g/mol |
IUPAC 名称 |
2-chloro-1-[1-(2-methylpropyl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C9H13ClN2O/c1-7(2)5-12-6-8(4-11-12)9(13)3-10/h4,6-7H,3,5H2,1-2H3 |
InChI 键 |
MOQYVKRTWSMYCE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C=C(C=N1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)

